![molecular formula C9H13Br B13219793 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C9H13Br. It is a derivative of bicyclo[2.2.2]oct-2-ene, where a bromomethyl group is attached to the fifth carbon of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form bicyclo[2.2.2]oct-2-ene derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Bases: Strong bases like sodium hydride or potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a hydroxymethyl or carbonyl derivative .
Aplicaciones Científicas De Investigación
5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the synthesis of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has a similar bicyclic structure but with different functional groups, leading to different reactivity and applications.
Bicyclo[2.2.2]oct-5-ene-2-carboxylate: Another derivative of bicyclo[2.2.2]oct-2-ene, used in different chemical contexts.
Uniqueness
5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other derivatives. This makes it a versatile intermediate in organic synthesis and valuable for various research applications .
Propiedades
Fórmula molecular |
C9H13Br |
|---|---|
Peso molecular |
201.10 g/mol |
Nombre IUPAC |
5-(bromomethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2 |
Clave InChI |
MUDWRNMAPPGUIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1CC2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



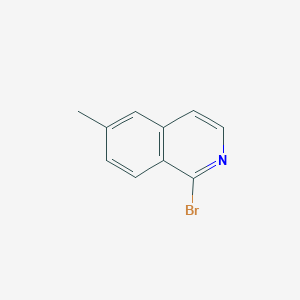
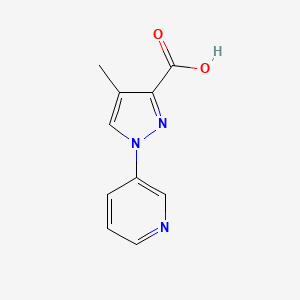
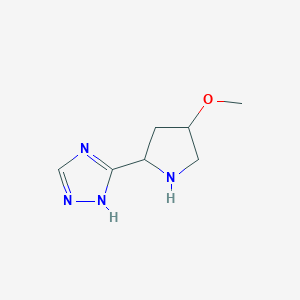
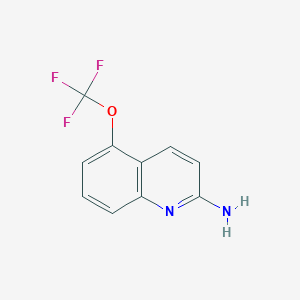
![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)
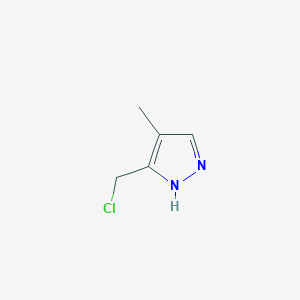
![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
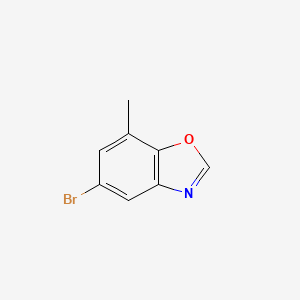
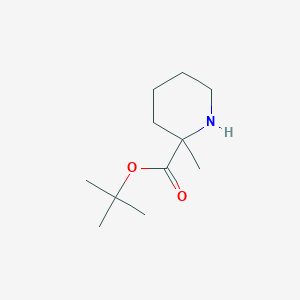
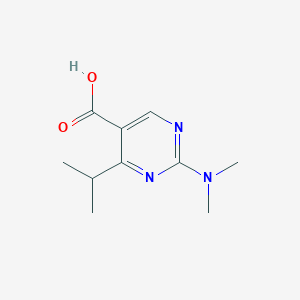
![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)

![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)
